molecular formula C14H21BN2O2 B15305435 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropan-1-amine

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropan-1-amine

Cat. No.: B15305435
M. Wt: 260.14 g/mol
InChI Key: VHTAESBEEBFCAH-UHFFFAOYSA-N
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Description

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropan-1-amine is an organic compound that features a cyclopropane ring attached to a pyridine ring, which is further substituted with a tetramethyl-1,3,2-dioxaborolan group

Preparation Methods

The synthesis of 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for borylation, strong acids or bases for substitution, and mild oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a cyclopropane ring with a boron-containing group, providing a versatile scaffold for various chemical transformations and applications.

Properties

Molecular Formula

C14H21BN2O2

Molecular Weight

260.14 g/mol

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropan-1-amine

InChI

InChI=1S/C14H21BN2O2/c1-12(2)13(3,4)19-15(18-12)10-5-8-17-11(9-10)14(16)6-7-14/h5,8-9H,6-7,16H2,1-4H3

InChI Key

VHTAESBEEBFCAH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3(CC3)N

Origin of Product

United States

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